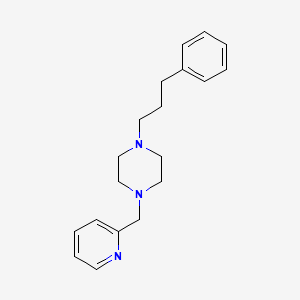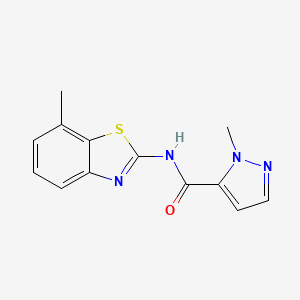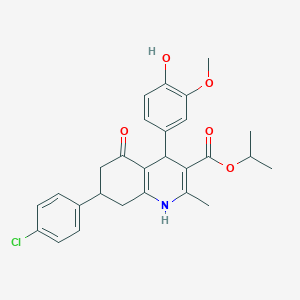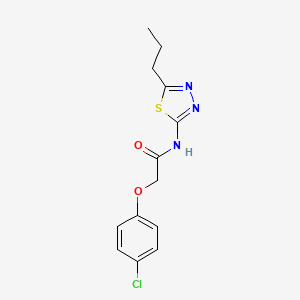
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In the context of its anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-((5-(P-TOLYLAMINO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
- 1-BUTYL-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-HYDROXY-2-OXOQUINOLINE-3-CARBOXAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N3OS |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H17N3OS/c1-4-12-16-17-14(19-12)15-13(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
Clave InChI |
IKTBIKHOMTWCIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)


![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)

![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(2-fluorophenyl)methanone](/img/structure/B12485946.png)
![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
![5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
![2-Chloro-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12485961.png)


![2-ethyl-4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12485985.png)
![2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
